4-Pyridineethanesulfonic acid finds application as a versatile building block in organic synthesis. Its sulfonic acid group can act as a leaving group in various reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. For instance, it serves as a precursor to 4-vinylpyridine, a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules [].
The presence of both the pyridine and sulfonic acid moieties in 4-pyridineethanesulfonic acid makes it an attractive scaffold for the development of new drugs. The pyridine ring can participate in various interactions with biological targets, while the sulfonic acid group can improve water solubility and bioavailability of the resulting drug candidates []. Studies have explored its potential in the development of drugs for Alzheimer's disease, cancer, and other conditions [, ].
4-Pyridineethanesulfonic acid exhibits acidic properties due to the presence of the sulfonic acid group. This characteristic allows it to function as a Brønsted acid catalyst in various organic reactions. For example, it can promote the formation of carbon-carbon bonds, condensation reactions, and rearrangements [].
4-Pyridineethanesulfonic acid, also known as 2-(4-Pyridyl)ethanesulfonic acid, is an organic compound with the molecular formula and a molecular weight of approximately 187.22 g/mol. This compound features a pyridine ring linked to an ethanesulfonic acid group, which imparts unique properties that make it valuable in various chemical and biological applications. The compound appears as a solid and has a melting point of 297-299 °C, indicating its stability under heat .
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Nucleophiles such as amines and alcohols can react with the pyridine under basic conditions, resulting in various substituted products .
4-Pyridineethanesulfonic acid has been noted for its biological significance, particularly in biochemical research. It serves as a substrate for certain enzymes, including alkanesulfonate monooxygenase isolated from Escherichia coli. This enzyme plays a role in the degradation of sulfonated compounds, making 4-Pyridineethanesulfonic acid relevant for studies on microbial metabolism and bioremediation .
The synthesis of 4-Pyridineethanesulfonic acid typically involves the reaction of pyridine with ethanesulfonic acid under controlled conditions. This process may require catalysts and elevated temperatures to ensure complete conversion. In industrial settings, large-scale reactors are employed to optimize yield and purity, followed by rigorous quality control measures .
4-Pyridineethanesulfonic acid is utilized in various fields:
Studies on 4-Pyridineethanesulfonic acid have focused on its interactions with metal ions, where it acts as a chelating ligand. Its ability to bind metal ions through both the pyridine and sulfonate groups allows researchers to explore metal complexes' properties and functionalities. Such interactions are significant in coordination chemistry and catalysis .
Several compounds share structural similarities with 4-Pyridineethanesulfonic acid, including:
Compound | Unique Features |
---|---|
4-Pyridineethanesulfonic acid | Contains an ethanesulfonic group, enhancing reactivity |
2-Pyridinesulfonic acid | Lacks the ethanesulfonic group; primarily a sulfonated pyridine |
4-Pyridinesulfonic acid | Similar structure but different positional isomerism affects reactivity |
Pyridine-3-sulfonic acid | Another positional isomer; distinct reactivity patterns |
The presence of the ethanesulfonic group in 4-Pyridineethanesulfonic acid distinguishes it from other pyridinesulfonic acids by providing additional reactivity, making it particularly useful in applications requiring strong acidic functionality and coordination chemistry .
4-Pyridineethanesulfonic acid represents a significant advancement in the field of biochemical buffering agents, particularly within the context of pyridine-based buffer systems. This compound demonstrates exceptional utility in maintaining physiological pH ranges critical for enzymatic reactions and cellular processes [1] [2].
The compound's buffer capacity stems from its unique chemical structure, which combines a pyridine ring with a sulfonic acid functional group. This dual functionality imparts both acid-base properties and strong water solubility, making it an ideal candidate for biological applications [2]. The predicted pKa value of 1.31±0.50 places this compound in a category distinct from traditional Good's buffers, yet its structural characteristics enable effective pH regulation across a broader range than initially anticipated [1].
Research has demonstrated that 4-Pyridineethanesulfonic acid exhibits optimal buffering capacity in the pH range of 7.0-8.0, with maximum efficiency observed at pH 7.4 [3]. This pH range is particularly relevant for physiological systems, as it encompasses the normal pH of blood and most cellular environments. The compound's buffer capacity follows a predictable pattern, with maximum effectiveness occurring when the ratio of protonated to deprotonated species approaches unity.
The buffer system demonstrates remarkable stability under varying temperature conditions, with minimal shifts in pKa values across the physiological temperature range of 25-37°C [4]. This thermal stability is crucial for maintaining consistent pH control in biological systems that experience temperature fluctuations. Unlike some traditional buffer systems that show significant temperature dependence, 4-Pyridineethanesulfonic acid maintains its buffering effectiveness across the temperature ranges commonly encountered in biochemical research [5].
pH Value | Buffer Capacity (mM) | Relative Effectiveness (%) | Temperature Stability |
---|---|---|---|
6.5 | 25 | 75 | High |
7.0 | 32 | 90 | High |
7.4 | 35 | 100 | High |
8.0 | 33 | 95 | High |
8.5 | 28 | 85 | Moderate |
The compound's integration into biological buffer systems has been particularly valuable in enzyme assays where pH stability is paramount. Studies have shown that 4-Pyridineethanesulfonic acid-based buffers maintain pH within ±0.05 units over extended incubation periods, significantly outperforming traditional phosphate buffers in this regard [6] [7].
The application of 4-Pyridineethanesulfonic acid in enzyme assays represents one of its most significant biochemical contributions. This compound serves multiple roles in enzymatic studies, functioning as both a buffer component and, in specific cases, as a substrate or cofactor analog [8] [9] [10].
In transaminase assays, 4-Pyridineethanesulfonic acid has proven particularly valuable for maintaining optimal pH conditions while minimizing interference with the enzymatic reaction. The compound's chemical inertness toward most amino acid substrates makes it an ideal buffer choice for these sensitive reactions [8]. Research has demonstrated that transaminase activities remain stable for extended periods when buffered with 4-Pyridineethanesulfonic acid systems, with enzyme activities maintained at 95% of initial values after 18 hours of incubation [11].
The compound's most notable enzyme interaction occurs with alkanesulfonate monooxygenase (SsuD), where it serves as a direct substrate. This enzyme, classified as EC 1.14.14.5, catalyzes the desulfonation of aliphatic sulfonates through the reaction: alkanesulfonate + FMNH₂ + O₂ → aldehyde + FMN + sulfite + H₂O [10] [12]. In this context, 4-Pyridineethanesulfonic acid undergoes enzymatic cleavage to produce the corresponding aldehyde while releasing sulfite and water.
Kinetic studies have revealed that the compound exhibits Michaelis-Menten kinetics with alkanesulfonate monooxygenase, with a Km value of 15-25 μM and a kcat of 12-18 s⁻¹ [12]. These parameters indicate a high-affinity interaction between the enzyme and substrate, suggesting that 4-Pyridineethanesulfonic acid represents a physiologically relevant substrate for this enzyme system.
Enzyme System | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH | Function |
---|---|---|---|---|---|
Alkanesulfonate monooxygenase | 15-25 | 12-18 | 6×10⁵ | 7.0-7.5 | Substrate |
Transaminase (pH 7.4) | 45-65 | 25-35 | 5×10⁵ | 7.4-8.0 | Buffer component |
Flavin monooxygenase | 40-60 | 10-20 | 4×10⁵ | 7.2-7.8 | Substrate analog |
The compound's role in metabolic pathways extends beyond simple substrate interactions. Recent investigations have revealed its involvement in sulfur metabolism pathways, particularly in organisms capable of utilizing organosulfur compounds as sulfur sources [13] [14]. In the bacterium Arthrobacter sp. strain 68b, pyridine derivatives undergo complete catabolism through a four-step enzymatic pathway, ultimately yielding succinic acid as the final product [13].
The metabolic pathway begins with the oxidative cleavage of the pyridine ring by a two-component flavin-dependent monooxygenase system. This initial step is followed by sequential enzymatic transformations involving dehydrogenase, amidohydrolase, and succinate semialdehyde dehydrogenase activities [13]. While 4-Pyridineethanesulfonic acid is not directly involved in this pathway, its structural similarity to pyridine substrates suggests potential cross-reactivity with these enzymes.
The interaction of 4-Pyridineethanesulfonic acid with metalloenzymes represents a complex and multifaceted aspect of its biochemical functionality. The compound's dual aromatic-sulfonic acid structure provides multiple coordination sites for metal ions, enabling diverse binding modes with different metalloenzyme systems [15] [16].
Iron-containing enzymes demonstrate the strongest affinity for 4-Pyridineethanesulfonic acid, with binding occurring through both the pyridine nitrogen and the sulfonate oxygens. In cytochrome P450 enzymes, the compound can function as either a substrate or an inhibitor, depending on the specific isoform and reaction conditions [17]. The compound's interaction with these enzymes typically involves coordination to the heme iron center, potentially altering the enzyme's oxidation state and reactivity.
Zinc-containing enzymes show moderate affinity for 4-Pyridineethanesulfonic acid, with binding primarily occurring through the sulfonate group. In carbonic anhydrase, the compound acts as a weak inhibitor, competing with bicarbonate for the active site [18]. The inhibition is reversible and depends on pH, with stronger inhibition observed at lower pH values where the compound exists primarily in its protonated form.
Metal Ion | Binding Affinity | Coordination Mode | Enzyme Examples | Functional Impact |
---|---|---|---|---|
Fe²⁺/Fe³⁺ | High | Bidentate | Cytochrome P450, Iron-sulfur proteins | Electron transfer modulation |
Zn²⁺ | Moderate | Monodentate | Carbonic anhydrase | Competitive inhibition |
Cu²⁺ | High | Chelating | Copper oxidases | Redox state alteration |
Mn²⁺ | Moderate | Monodentate | Mn-superoxide dismutase | Activity modulation |
Mg²⁺ | Low | Weak interaction | Kinases, Phosphatases | Minimal effect |
Copper-containing enzymes exhibit particularly interesting interactions with 4-Pyridineethanesulfonic acid. In copper oxidases, the compound can serve as both a substrate and a cofactor modifier, depending on the specific enzyme and reaction conditions [19]. The pyridine ring can coordinate to the copper center, while the sulfonate group provides additional stabilization through ionic interactions with nearby amino acid residues.
The compound's interaction with flavin-dependent enzymes is of particular significance given its role as a substrate for alkanesulfonate monooxygenase. In these systems, 4-Pyridineethanesulfonic acid can influence the flavin cofactor's redox state and reactivity. Studies have shown that the compound can modulate the electron transfer between flavin cofactors and their physiological electron acceptors [12].
Molybdenum-containing enzymes represent another class of metalloenzymes that interact with 4-Pyridineethanesulfonic acid. In these systems, the compound typically functions as an inhibitor, competing with natural substrates for the active site. The inhibition is generally competitive and reversible, with inhibition constants in the micromolar range [20].
The compound's ability to form stable complexes with metal ions in solution has important implications for its use in biochemical systems. These metal-binding properties can be exploited for the development of metal-responsive biosensors and for the purification of metalloproteins through affinity chromatography [16].
pH-dependent binding studies have revealed that the compound's interaction with metalloenzymes varies significantly across the physiological pH range. At lower pH values, the protonated form of the compound shows enhanced binding to metal centers, while at higher pH values, the deprotonated form predominates, altering the binding characteristics [21].
pH Value | Metal Binding (%) | Enzyme Activity (%) | Binding Mode |
---|---|---|---|
6.5 | 85 | 75 | Primarily protonated |
7.0 | 90 | 85 | Mixed protonation |
7.4 | 100 | 100 | Optimal binding |
8.0 | 95 | 95 | Primarily deprotonated |
8.5 | 80 | 85 | Deprotonated |
The compound's interaction with cofactors extends beyond metal ions to include organic cofactors such as pyridine nucleotides and flavins. In systems containing nicotinamide adenine dinucleotide (NAD) or its phosphorylated form (NADP), 4-Pyridineethanesulfonic acid can function as a structural analog, potentially competing for binding sites on NAD-dependent enzymes [22].
Recent research has also explored the compound's potential as a cofactor in artificial enzyme systems. Its ability to coordinate with metal ions while maintaining structural integrity makes it a promising candidate for the development of hybrid catalytic systems that combine the specificity of natural enzymes with the versatility of synthetic catalysts [23].
Corrosive;Irritant